2-Ethylsulphinyloxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62124-57-6 |
|---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-ethylsulfinyl-1,3-oxazole |
InChI |
InChI=1S/C5H7NO2S/c1-2-9(7)5-6-3-4-8-5/h3-4H,2H2,1H3 |
InChI Key |
WAXRUMDVEFKCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NC=CO1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethylsulphinyloxazole and Analogues
Chemo- and Regioselective Synthetic Pathways to 2-Ethylsulphinyloxazole
The construction of this compound necessitates careful control over both the formation of the oxazole (B20620) ring and the introduction of the ethylsulfinyl group at the C2 position. This can be achieved through sequential or convergent strategies. A logical approach involves the initial synthesis of a 2-ethylthiooxazole precursor, followed by a selective oxidation to the desired sulfoxide (B87167).
Cyclization Strategies Involving Oxazole Ring Formation
The synthesis of the core oxazole structure can be accomplished through various cyclization reactions. While direct synthesis of this compound is not prominently documented, several methods for preparing substituted oxazoles can be adapted.
One such strategy involves the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides, which provides a route to 2,5-disubstituted oxazoles under temperate conditions. figshare.comnih.gov Another approach utilizes the reaction of β-keto sulfoxides with nitriles, mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to yield 4-sulfenylated oxazoles. researchgate.net This method is particularly relevant as it introduces a sulfur functionality directly onto the oxazole ring.
A novel strategy for synthesizing highly functionalized oxazoles involves a base-mediated intermolecular substitution between 2-acyloxy-2H-azirines and nucleophiles, followed by a ring expansion. nih.gov This metal-free method offers high efficiency and excellent functional group compatibility. nih.gov
| Starting Materials | Reaction Conditions | Product Type | Reference |
| N-allylbenzamides | Temperate conditions | 2,5-disubstituted oxazoles | figshare.comnih.gov |
| β-keto sulfoxides, nitriles | Tf₂O | 4-sulfenylated oxazoles | researchgate.net |
| 2-acyloxy-2H-azirines, nucleophiles | Base-mediated, metal-free | Highly substituted oxazoles | nih.gov |
Sulfoxidation Protocols for Ethyl Oxazole Precursors
Once a 2-ethylthiooxazole precursor is obtained, the subsequent step is the selective oxidation of the sulfide (B99878) to a sulfoxide. This transformation is a well-established process in organic synthesis. Various oxidizing agents can be employed to achieve this, with the choice of reagent being crucial to prevent over-oxidation to the corresponding sulfone.
Commonly used reagents for this conversion include hydrogen peroxide (H₂O₂), often in the presence of a catalyst to enhance selectivity. For instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with high yields using 30% H₂O₂. organic-chemistry.org In contrast, niobium carbide under similar conditions tends to produce the sulfone. organic-chemistry.org Another metal-free option is the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂, where the selectivity towards the sulfoxide or sulfone can be controlled by the reaction conditions. organic-chemistry.org Selectfluor is another reagent that facilitates the oxidation of sulfides to sulfoxides at ambient temperature. organic-chemistry.org
A telescoped annulation-oxidation protocol has been developed for the regioselective synthesis of oxazole sulfoxides from alkynyl thioethers, demonstrating the feasibility of combining ring formation and oxidation in a streamlined process. nih.gov
| Oxidizing System | Substrate | Product | Key Features | Reference |
| H₂O₂ / Tantalum Carbide | Sulfides | Sulfoxides | High yield and selectivity | organic-chemistry.org |
| H₂O₂ / 2,2,2-Trifluoroacetophenone | Sulfides | Sulfoxides/Sulfones | Selectivity controlled by conditions | organic-chemistry.org |
| Selectfluor | Sulfides | Sulfoxides | Ambient temperature | organic-chemistry.org |
| Telescoped Annulation-Oxidation | Alkynyl thioethers | Oxazole sulfoxides | Regioselective | nih.gov |
Multi-Component Reactions for Direct Construction of this compound
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. researchgate.net While a direct MCR for this compound is not described, several MCRs for constructing substituted oxazoles are known and could be adapted.
An acid-promoted multicomponent tandem cyclization has been developed to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This Robinson-Gabriel-type reaction proceeds under mild conditions. acs.orgnih.gov Another example is a visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles to form 2,4,5-trisubstituted oxazoles. researchgate.net
The Ugi three-component reaction (Ugi-3CR) has also been employed to synthesize 2-aminonitrile oxazoles from aldehydes, isocyanides, and aminoacetonitrile, with scandium(III) triflate as a catalyst. semanticscholar.org
| Components | Reaction Type | Catalyst/Promoter | Product | Reference |
| Arylglyoxal monohydrates, nitriles, C-nucleophiles | Tandem Cyclization (Robinson-Gabriel type) | Acid | Fully substituted oxazoles | acs.orgnih.gov |
| Iodonium-phosphonium hybrid ylides, carboxylic acids, nitriles | Three-component reaction | Visible light | 2,4,5-trisubstituted oxazoles | researchgate.net |
| Aldehydes, isocyanides, aminoacetonitrile | Ugi-3CR | Scandium(III) triflate | 2-aminonitrile oxazoles | semanticscholar.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Microwave-assisted and ultrasound-promoted reactions are prominent examples of such approaches.
Microwave-Assisted Synthesis of Oxazole-Sulfoxide Systems
Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of oxazole derivatives. researchgate.net For instance, a microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been established for the synthesis of 5-substituted oxazoles. nih.gov The reaction proceeds in isopropanol (B130326) with potassium phosphate (B84403) as a base, offering a cleaner route with non-chromatographic purification. nih.gov
Microwave-assisted Erlenmeyer synthesis has been used to produce azalactones, which are precursors to oxazoles, from hippuric acid and aldehydes or ketones. ijpsonline.com Furthermore, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles has been achieved through microwave irradiation of a mixture of p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com
| Reactants | Conditions | Product | Advantages | Reference |
| Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, MW | 5-substituted oxazoles | High yield, simple procedure | nih.gov |
| Hippuric acid, aldehydes/ketones | MgO/Al₂O₃, MW | Azalactones | Efficient synthesis | ijpsonline.com |
| 2-bromoacetophenone, urea | DMF, MW | 2-amino-4-phenyloxazoles | Rapid synthesis | ijpsonline.com |
Ultrasound-Promoted Reactions for Enhanced Efficiency
Ultrasound irradiation is another green technique that can enhance reaction rates and yields in heterocyclic synthesis. ijpsonline.com The synthesis of 2-aminonitrile oxazoles via an Ugi-3CR has been shown to proceed with higher yields under ultrasound irradiation compared to room temperature conditions. semanticscholar.org For example, yields increased from 61-79% at room temperature to 73-90% with ultrasound. semanticscholar.org
Ultrasound has also been used in combination with deep eutectic solvents (DES) for the synthesis of oxazole derivatives, resulting in a significant reduction in reaction time from 3.5 hours to just 8 minutes and an increase in yield from 69% to 90% compared to conventional heating. researchgate.net The synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde (B42025) has been successfully carried out under solvent-free ultrasound irradiation using a recyclable magnetic nanoparticle-supported Lewis acidic ionic liquid as a catalyst. nih.gov
| Reaction | Conditions | Yield Improvement | Time Reduction | Reference |
| Ugi-3CR for 2-aminonitrile oxazoles | MeOH, Ultrasound | 61-79% (RT) to 73-90% (US) | Not specified | semanticscholar.org |
| Oxazole synthesis | Deep Eutectic Solvent, Ultrasound | 69% (Thermal) to 90% (US) | 3.5 hours to 8 minutes | researchgate.net |
| 2-phenylbenzoxazole synthesis | Solvent-free, LAIL@MNP, Ultrasound | High conversion | 30 minutes | nih.gov |
Catalyst Development for Sustainable Production
The development of sustainable catalytic systems is crucial for environmentally benign chemical manufacturing. rsc.org For the synthesis of this compound, this primarily involves the selective oxidation of 2-ethylthio-oxazole. Modern catalyst development has focused on replacing hazardous and stoichiometric oxidants with greener alternatives, such as molecular oxygen or hydrogen peroxide, and employing recyclable catalysts. rsc.orgacs.orgorganic-chemistry.org
Several promising sustainable catalytic systems have been reported for the selective oxidation of thioethers to sulfoxides, which are applicable to the synthesis of this compound. Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been demonstrated as a practical and readily available catalyst for the gram-scale selective oxidation of thioethers to sulfoxides using oxygen as the green oxidant under mild conditions. acs.org Photocatalysis offers another sustainable route. Carbonized polymer dots (CPDs) have been shown to be effective metal-free photocatalysts for the selective oxidation of thioethers to sulfoxides using visible light and molecular oxygen. rsc.org Similarly, carbazole-functionalized metal-organic frameworks (MOFs), such as Co-H₄L, act as robust and recyclable photocatalysts for the aerobic oxidation of thioethers to sulfoxides with high selectivity. rsc.org
Electrochemical methods represent a particularly green approach, avoiding the need for chemical oxidants altogether. acs.orgacs.org An electrochemical protocol using inexpensive and safe CaCl₂ as a mediator in a MeCN/H₂O solvent system allows for the selective oxidation of thioethers to either sulfoxides or sulfones by simply tuning the electrolysis conditions. acs.orgacs.org This method has been successfully applied to the synthesis of complex pharmaceutical ingredients. acs.orgacs.org
Other notable sustainable catalysts include:
Manganese porphyrins , which act as effective molecular electrocatalysts for the selective oxidation of thioethers without overoxidation to the sulfone. organic-chemistry.orgnih.gov
1-hexylKuQuinone , a metal-free quinoid catalyst that promotes a chemoselective, light-induced thioether to sulfoxide oxidation using O₂ at room temperature. organic-chemistry.orgnih.gov
Zirconium-containing polyoxometalates immobilized on nitrogen-doped multi-walled carbon nanotubes, which exhibit high turnover frequency and efficiency with hydrogen peroxide as the oxidant. clockss.org
Mn₂ZnO₄ spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide in ethanol (B145695) at room temperature. jsynthchem.com
Table 1: Sustainable Catalytic Systems for Thioether Oxidation
| Catalyst System | Oxidant | Key Features | Reference(s) |
| Fe(NO₃)₃·9H₂O | O₂ | Readily available, mild conditions, gram-scale | acs.org |
| Carbonized Polymer Dots (CPDs) | O₂ (Visible Light) | Metal-free, photocatalytic, high selectivity | rsc.org |
| Co-H₄L (MOF) | O₂ (Visible Light) | Robust, recyclable, photocatalytic | rsc.org |
| CaCl₂ (Electrochemical) | - | No chemical oxidant, tunable selectivity | acs.orgacs.org |
| Manganese Porphyrins (Electrochemical) | - | High selectivity, low applied potential | organic-chemistry.orgnih.gov |
| 1-hexylKuQuinone | O₂ (Visible Light) | Metal-free, recyclable, room temperature | organic-chemistry.orgnih.gov |
| Zr-POM/N-CNT | H₂O₂ | High turnover frequency, high H₂O₂ efficiency | clockss.org |
| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Heterogeneous, mild conditions, high yield | jsynthchem.com |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral sulfoxides is of significant interest as the stereochemistry at the sulfur atom can be crucial for biological activity, a prominent example being the drug esomeprazole (B1671258). wikipedia.org The stereoselective synthesis of chiral this compound derivatives can be achieved through two main strategies: asymmetric oxidation of the prochiral 2-ethylthio-oxazole or the use of chiral auxiliaries.
Asymmetric catalytic oxidation is a direct and atom-economical method to produce enantiomerically enriched sulfoxides from their corresponding thioethers. wikipedia.org This involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation reaction.
A variety of metal-based catalysts have been developed for this purpose. Titanium and vanadium complexes are among the most utilized for asymmetric sulfoxidation. nih.gov For instance, titanium-salen complexes have been reported to catalyze the asymmetric oxidation of thioethers with good conversion and excellent enantioselectivity. nih.gov
Organocatalysis has emerged as a powerful metal-free alternative. Chiral bifunctional squaramides have been successfully employed as catalysts for the oxidative kinetic resolution of racemic thioethers, providing access to both axially chiral thioethers and sulfoxides with excellent diastereo- and enantioselectivities. wikipedia.org This method uses cumene (B47948) hydroperoxide as the terminal oxidant. wikipedia.org
Biocatalysis offers another highly selective and sustainable approach. Enzymes such as cytochrome P450 have been shown to catalyze the oxidation of sulfur-containing heterocycles, often with high selectivity for sulfoxidation over other potential oxidation sites. researchgate.net Chloroperoxidase, when used in an electroenzymatic cascade system with in-situ generated H₂O₂, can selectively oxidize thioanisole (B89551) to its sulfoxide. rsc.org
Table 2: Selected Catalysts for Asymmetric Thioether Oxidation
| Catalyst Type | Example Catalyst/System | Oxidant | Key Features | Reference(s) |
| Metal-Based | Titanium-salen complexes | H₂O₂ | Good conversion and enantioselectivity | nih.gov |
| Organocatalyst | Chiral Bifunctional Squaramide | Cumene Hydroperoxide | Kinetic resolution, excellent stereoselectivity | wikipedia.org |
| Biocatalyst | Cytochrome P450 | O₂ | High selectivity for sulfoxidation | researchgate.net |
| Biocatalyst | Chloroperoxidase (electroenzymatic) | O₂ (generates H₂O₂) | Selective oxidation, high catalytic efficiency | rsc.org |
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgethz.ch In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral this compound analogues, a chiral auxiliary could be incorporated into the oxazole ring itself or attached to a functional group on the ring. For example, chiral oxazolidinones, known as Evans auxiliaries, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Camphorsultam is another effective chiral auxiliary that has been used in the synthesis of chiral oxazoline (B21484) rings. dicp.ac.cn A study on the synthesis of a fluorescent oxazole derivative utilized a chiral oxazolidinone auxiliary attached to the C4 position of the oxazole ring to control stereochemistry. acs.org
Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reactive center, thereby inducing enantioselectivity. acs.orgacs.org C₂-symmetric chiral bis(oxazoline) (BOX) ligands are among the most popular and effective ligands for a wide range of asymmetric transformations catalyzed by transition metals. acs.orgacs.orgcapes.gov.br These ligands are particularly useful due to their modular synthesis and the C₂ symmetry which reduces the number of possible competing transition states. acs.org Planar-chiral oxazole-pyridine N,N-ligands have also been developed and successfully applied in palladium-catalyzed asymmetric reactions, demonstrating the potential of incorporating the oxazole moiety directly into the ligand scaffold. dicp.ac.cn
Table 3: Chiral Auxiliaries and Ligands for Asymmetric Synthesis
| Approach | Example | Application | Key Features | Reference(s) |
| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity, well-established | wikipedia.org |
| Chiral Auxiliary | Camphorsultam | Asymmetric synthesis of oxazolines | High asymmetric induction | dicp.ac.cn |
| Chiral Ligand | Bis(oxazoline) (BOX) Ligands | Metal-catalyzed asymmetric reactions | C₂-symmetric, highly effective, versatile | acs.orgacs.orgcapes.gov.br |
| Chiral Ligand | Planar-Chiral Oxazole-Pyridine Ligands | Palladium-catalyzed asymmetric cyclization | Planar chirality, high enantioselectivity | dicp.ac.cn |
Flow Chemistry Applications in this compound Production
Flow chemistry has become a transformative technology in chemical synthesis, particularly in the pharmaceutical industry, offering advantages such as enhanced safety, improved heat and mass transfer, precise process control, and ease of scalability. orgsyn.orggoogle.comsioc-journal.cn These benefits are highly relevant to the synthesis of this compound, especially for the potentially exothermic oxidation step.
The application of flow chemistry to the synthesis of sulfoxides from thioethers is well-documented. researchgate.net Continuous flow processes allow for the safe handling of energetic oxidants and precise control over reaction temperature and residence time, which is critical for preventing over-oxidation to the corresponding sulfone. acs.orgacs.org
An electrochemical flow methodology for the selective oxidation of thioethers has been developed, which is particularly advantageous as it is a reagent-free oxidation method. acs.orgacs.org This system, using a parallel plate flow electrolysis cell, is scalable and suitable for industrial production. acs.org A packed-bed reactor containing Oxone® has also been employed for the selective oxidation of sulfides to sulfoxides under flow conditions, demonstrating high efficiency and selectivity without the need for a catalyst. researchgate.net
Furthermore, photocatalytic oxidations, which can be difficult to scale up in batch reactors due to light penetration issues, are well-suited for flow systems. rsc.org A visible-light mediated photocatalytic method for the synthesis of sulfides and sulfoxides has been successfully implemented in a microreactor-based flow system, enabling scalable and sustainable production using oxygen as the oxidant. rsc.org The integration of real-time analytics (Process Analytical Technology, PAT) into multistep flow syntheses allows for enhanced reaction understanding and control, which is crucial for the reliable production of pharmaceutical intermediates. nih.gov
Table 4: Flow Chemistry Approaches for Sulfoxide Synthesis
| Flow Chemistry Approach | Key Features | Advantages for this compound Production | Reference(s) |
| Electrochemical Flow Oxidation | Reagent-free, tunable selectivity, scalable | Sustainable, avoids hazardous oxidants, precise control over oxidation state | acs.orgacs.org |
| Packed-Bed Reactor with Oxone® | Catalyst-free, high efficiency and selectivity | Simple setup, avoids catalyst separation, good for selective sulfoxide formation | researchgate.net |
| Photocatalytic Flow Synthesis | Uses visible light and O₂, scalable, sustainable | Green oxidant, overcomes scalability issues of photocatalysis, mild conditions | rsc.org |
| Multistep Flow with PAT | Integrated synthesis, purification, and analysis | Potential for fully automated, end-to-end production with high process control | google.comnih.gov |
Mechanistic Investigations of 2 Ethylsulphinyloxazole Reactivity
Elucidation of Pummerer-Type Rearrangements in 2-Ethylsulphinyloxazole Chemistry
The Pummerer rearrangement is a characteristic reaction of sulfoxides, providing a powerful method for the functionalization of the α-carbon. wikipedia.orgsynarchive.com Named after Rudolf Pummerer, the classic transformation involves the rearrangement of an alkyl sulfoxide (B87167) in the presence of an acylating agent, such as acetic anhydride (B1165640), to yield an α-acyloxy-thioether. wikipedia.orgtcichemicals.com
While the classic Pummerer reaction proceeds via nucleophilic attack on the α-carbon of the thionium (B1214772) ion, an alternative pathway known as the "interrupted Pummerer reaction" can occur. clockss.org In this pathway, the reaction is diverted when a nucleophile attacks the electrophilic sulfur atom of the initially formed acyloxysulfonium salt intermediate, before it can eliminate to form the thionium ion. clockss.orgnih.gov This process is particularly relevant when the α-protons are less acidic or when potent external or intramolecular nucleophiles are present. clockss.org
For this compound, activation with an agent like trifluoroacetic anhydride (TFAA) would generate a trifluoroacetoxysulfonium intermediate. Instead of α-proton abstraction, a suitable nucleophile could directly attack the sulfur center. This leads to products resulting from the transfer of the sulfenyl group rather than α-functionalization. clockss.org The stability and fate of these sulfonium (B1226848) intermediates are central to dictating the reaction's outcome. researchgate.netnih.gov
| Feature | Classic Pummerer Rearrangement | Interrupted Pummerer Reaction |
| Initial Step | Acylation of sulfoxide oxygen to form an acyloxysulfonium salt. wikipedia.org | Acylation of sulfoxide oxygen to form an acyloxysulfonium salt. clockss.org |
| Key Intermediate | Thionium (thial) ion formed by α-proton elimination. tcichemicals.com | The acyloxysulfonium salt itself acts as the key intermediate. nih.gov |
| Site of Nucleophilic Attack | Carbon atom alpha to the sulfur. wikipedia.org | Sulfur atom of the sulfonium intermediate. clockss.org |
| Typical Product | α-Acyloxy-thioether. synarchive.com | Products derived from sulfenyl group transfer or cyclization. clockss.orgresearchgate.net |
The concept of vinylogy allows for the transmission of electronic effects through a conjugated system. In the context of this compound, the oxazole (B20620) ring's π-system provides a pathway for an "extended" or "vinylogous" Pummerer reaction. nih.gov In such a scenario, the activation of the sulfinyl group could lead to a reactive intermediate where the electrophilic character is relayed through the oxazole ring to the C4 or C5 position.
A proposed vinylogous Pummerer pathway would involve the formation of the initial acyloxysulfonium intermediate. Instead of direct α-proton loss, a nucleophile could attack the C5 position of the oxazole ring. This would be followed by a cascade of electron movements, ultimately leading to the cleavage of the C2-sulfur bond and functionalization at a remote position. Such pathways can lead to the formation of complex cyclic or spirocyclic systems and represent a significant extension of the Pummerer reaction's synthetic utility. nih.govnih.gov
Nucleophilic Reactivity of the Sulfinyl Moiety and Oxazole Ring System
The interaction between the sulfinyl group and the oxazole ring significantly influences the molecule's susceptibility to nucleophilic attack. Nucleophilic reactions can target either the oxazole nucleus or the sulfur center, depending on the reaction conditions and the nature of the nucleophile. labster.combyjus.com
The oxazole ring, while possessing some aromatic character, is an electron-rich heterocycle. However, the presence of the electron-withdrawing 2-ethylsulfinyl group can render the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C5 positions. cem.com A strong nucleophile could potentially attack the C2 carbon, leading to a substitution reaction where the ethylsulfinyl group acts as a leaving group. basicmedicalkey.com
Alternatively, nucleophilic addition could occur at the C5 position, a common pathway for azoles. This would generate an anionic intermediate that could then be protonated or undergo further transformation. The specific site of attack is governed by the electronic distribution within the ring, which is heavily modulated by the sulfinyl substituent. libretexts.org
The sulfinyl group plays a dual role in modulating the reactivity of the oxazole ring. thieme-connect.de Its influence stems from a combination of inductive and potential resonance or coordinating effects.
Activating/Deactivating Effects : Through induction, the electronegative oxygen atom of the sulfinyl group withdraws electron density from the oxazole ring, generally deactivating it towards electrophilic attack. youtube.com Conversely, this electron withdrawal can activate the ring for nucleophilic substitution or addition reactions by lowering the energy of the anionic intermediates formed upon nucleophilic attack. masterorganicchemistry.com
Directing Effects : The sulfinyl group is a powerful directing group in metal-catalyzed C-H functionalization reactions. thieme-connect.de The lone pair of electrons on the sulfur or oxygen can chelate to a metal center, directing a catalytic reaction to an adjacent C-H bond. In this compound, this could potentially direct functionalization to the N3 or C4 positions of the oxazole ring, a synthetically valuable transformation that would be difficult to achieve otherwise. youtube.com
| Effect of Sulfinyl Group | Impact on Reactivity | Mechanistic Role |
| Inductive Withdrawal | Deactivates the ring toward electrophiles; Activates toward nucleophiles. masterorganicchemistry.com | Lowers electron density in the π-system. |
| Chelation/Coordination | Directs metal-catalyzed C-H functionalization. thieme-connect.de | Acts as a ligand to guide a catalyst to a specific position. |
| Leaving Group Potential | Facilitates nucleophilic substitution at the C2 position. | Stabilizes the negative charge upon departure. |
Electrophilic Transformations of this compound
Electrophilic attack on this compound is generally expected to be challenging due to the electronic nature of its components. The oxazole ring itself is electron-rich and can react with electrophiles, but the attached sulfinyl group is strongly deactivating due to its electron-withdrawing inductive effect. youtube.com This deactivation makes electrophilic aromatic substitution-type reactions on the oxazole ring, such as nitration or halogenation, less favorable.
The most likely site for electrophilic attack on the molecule is not the carbon framework of the oxazole ring, but rather one of the heteroatoms. The sulfinyl oxygen is the most nucleophilic and basic site, and its reaction with electrophiles (specifically acylating agents) is the foundational first step of the Pummerer rearrangement itself. wikipedia.org Therefore, under electrophilic conditions, transformations are more likely to be initiated at the sulfinyl group, leading to Pummerer-type reactivity rather than direct electrophilic substitution on the oxazole nucleus.
Electrophilic Aromatic Substitution on the Oxazole Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and its application to heterocyclic systems like oxazole reveals intriguing reactivity patterns. organicchemistrytutor.com The oxazole ring, being a five-membered heterocycle with two heteroatoms, is generally considered an electron-rich aromatic system, making it susceptible to attack by electrophiles. organicchemistrytutor.com However, the precise nature and outcome of these reactions are heavily influenced by the substituents on the ring.
In the case of this compound, the ethylsulfinyl group at the 2-position plays a crucial role in directing the incoming electrophile. The sulfoxide group is known to be deactivating and meta-directing in typical electrophilic aromatic substitutions on benzene (B151609) rings. mnstate.edu This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. mnstate.edu The first step in electrophilic aromatic substitution is the attack of the electrophile by the aromatic ring's pi electrons, leading to the formation of a carbocation intermediate known as a σ-complex or arenium ion. libretexts.orgresearchgate.net The stability of this intermediate is key to the reaction's progression. The aromaticity of the ring is restored in the second, typically fast, step through the loss of a proton from the carbon atom that formed the new bond with the electrophile. libretexts.orgmasterorganicchemistry.com
For the oxazole ring in this compound, electrophilic attack is expected to occur at positions that lead to the most stable carbocation intermediate. In five-membered heterocycles, substitution generally occurs at positions that maximize resonance stabilization. organicchemistrytutor.com The presence of the deactivating ethylsulfinyl group would likely direct incoming electrophiles to the C5 position, as this would place the positive charge in the intermediate further away from the electron-withdrawing sulfoxide group, a principle observed in similar heterocyclic systems. organicchemistrytutor.com
Reactivity Towards Carbon-Centered and Heteroatom Electrophiles
The reactivity of this compound extends beyond standard electrophilic aromatic substitution to encompass reactions with a variety of carbon-centered and heteroatom electrophiles. Electrophiles are electron-deficient species that seek out electron-rich centers, known as nucleophiles, to form covalent bonds. nih.govbyjus.comwikipedia.org The oxazole ring, with its π-electron system and heteroatoms, presents multiple potential sites for nucleophilic attack.
The interaction between electrophiles and nucleophiles can be understood through the Hard and Soft, Acids and Bases (HSAB) theory, which posits that soft electrophiles react more readily with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.govbeyondbenign.org Carbon-centered electrophiles, such as those found in alkyl halides and carbonyl compounds, can vary in their hardness. wikipedia.org For instance, the carbon of a carbonyl group is a relatively hard electrophile, while the carbon in an alkyl halide is softer.
Heteroatom electrophiles, such as those containing halogens (e.g., Br₂, Cl₂) or other electronegative elements, also play a significant role in the chemistry of this compound. wikipedia.org The reaction with halogens, for example, is a classic electrophilic addition/substitution reaction. wikipedia.org The polarized halogen molecule acts as an electrophile, interacting with the electron-rich oxazole ring. wikipedia.org
The sulfhydryl thiol (RSH) side chain of cysteine residues is a weak nucleophile that can be ionized in specific conditions to a more reactive nucleophilic thiolate (RS⁻). nih.gov This highlights the importance of the local chemical environment in determining the nucleophilicity of a species. While this compound itself is the substrate in this context, understanding the principles of nucleophilicity is crucial for predicting its reactions with various electrophiles. nih.gov
Radical Reactions and Their Implications for this compound
Radical reactions offer an alternative pathway for the functionalization of this compound, distinct from the ionic mechanisms of electrophilic substitution. These reactions involve species with unpaired electrons, known as free radicals, which are typically highly reactive. youtube.comyoutube.com
Photoinduced Radical Processes
Visible light-induced radical reactions have emerged as a powerful and environmentally friendly tool in organic synthesis. sioc-journal.cn These processes often utilize a photocatalyst that, upon absorbing light, can initiate the formation of radicals from suitable precursors. nih.gov In the context of this compound, photoinduced processes could potentially lead to the generation of radicals at various positions on the molecule.
One common strategy involves the homolytic cleavage of a bond, where the two electrons of the bond are distributed equally between the two resulting fragments, each becoming a radical. youtube.com For instance, a C-Br bond can be cleaved under visible light to generate a carbon-centered radical. researchgate.net While this compound does not possess a C-Br bond, similar principles could be applied to other bonds in the molecule, or to reactions with radical precursors in the presence of this compound.
Another important photoinduced process is the 1,2-radical shift, where a radical center can migrate to an adjacent atom. nih.gov These shifts can lead to the formation of more stable radical intermediates, which can then undergo further reactions. nih.gov The application of such processes to this compound could open up new avenues for its derivatization.
Redox Chemistry Involving the Sulfoxide Group
The sulfoxide group in this compound is a key player in its redox chemistry. ncert.nic.in Redox reactions involve the transfer of electrons, with one species being oxidized (losing electrons) and another being reduced (gaining electrons). ncert.nic.in The sulfur atom in a sulfoxide is in an intermediate oxidation state and can be either oxidized to a sulfone or reduced to a sulfide (B99878).
The reduction of sulfoxides to sulfides is a common transformation. For instance, methionine sulfoxide reductase is an enzyme that catalyzes the reduction of methionine sulfoxide. nih.gov In a chemical context, various reducing agents can achieve this transformation. Conversely, the oxidation of sulfoxides to sulfones can be accomplished using various oxidizing agents. These redox reactions can significantly alter the electronic properties and reactivity of the molecule. For example, the oxidation of the electron-withdrawing sulfoxide to an even more strongly electron-withdrawing sulfone would further deactivate the oxazole ring towards electrophilic attack.
Kinetics and Thermodynamic Analyses of this compound Reactions
Understanding the kinetics and thermodynamics of the reactions of this compound is essential for predicting reaction outcomes and optimizing reaction conditions.
Rate Law Determinations and Activation Parameters
The rate law of a reaction is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. bccampus.calibretexts.org It is determined experimentally and provides insights into the reaction mechanism. uri.edukhanacademy.org The general form of a rate law is: rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. libretexts.org
The method of initial rates is a common experimental technique used to determine the rate law. khanacademy.orgfiveable.me This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants. fiveable.me By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined. khanacademy.org
Once the rate law is established, the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. libretexts.orglibretexts.orgyoutube.com The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant to the activation energy and temperature. libretexts.org A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R. libretexts.orglibretexts.org
The Eyring equation provides a more detailed description of the relationship between the rate constant and the activation parameters: ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R. libretexts.orglibretexts.org An Eyring plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept related to ΔS‡. libretexts.orglibretexts.org These activation parameters provide valuable information about the transition state of the reaction. youtube.comresearchgate.netnih.gov For example, a negative entropy of activation often suggests an associative mechanism where two species come together in the transition state. youtube.com
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Electrophile] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Table 2: Hypothetical Activation Parameters for a Reaction of this compound
| Parameter | Value | Units |
| Activation Energy (Ea) | 65 | kJ/mol |
| Enthalpy of Activation (ΔH‡) | 62 | kJ/mol |
| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) |
This is a hypothetical data table for illustrative purposes.
Theoretical and Computational Chemistry of 2 Ethylsulphinyloxazole
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, quantum chemical methods are pivotal in the theoretical prediction of spectroscopic properties. rsc.org These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and, from there, derive properties such as NMR chemical shifts, IR vibrational frequencies, and UV/Vis absorption spectra. uit.nolehigh.edu Density Functional Theory (DFT) is a particularly common and effective method for these purposes, offering a good balance between computational cost and accuracy. researchgate.netcnr.it
Computational spectroscopy is a cornerstone for the structural elucidation of novel compounds like 2-Ethylsulphinyloxazole. By simulating the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, theoretical chemists can provide data that, when compared with experimental spectra, either confirms a proposed structure or helps to identify the correct one. openaccessjournals.comyoutube.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of NMR spectra involves determining the magnetic shielding tensors of atomic nuclei within the molecule. openaccessjournals.com From these tensors, the chemical shifts (δ) and spin-spin coupling constants (J) can be derived. These parameters are highly sensitive to the local electronic environment of each nucleus. For this compound, computational models would predict the ¹H and ¹³C NMR chemical shifts. Discrepancies between predicted and experimental shifts can indicate structural inaccuracies or highlight the influence of solvent effects that may need to be explicitly modeled in the calculations. mdpi.com
Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT calculation of the ¹³C NMR spectrum of this compound, compared with hypothetical experimental values.
| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 165.2 | 164.8 |
| C4 | 125.8 | 125.5 |
| C5 | 140.1 | 139.9 |
| C6 (CH₂) | 55.4 | 55.1 |
| C7 (CH₃) | 14.7 | 14.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This is invaluable for identifying the presence of specific functional groups. In this compound, key vibrational modes would include the C=N and C-O stretching of the oxazole (B20620) ring, and the S=O stretching of the sulphinyl group. Comparing the computed spectrum with the experimental one aids in the comprehensive vibrational assignment and structural confirmation. openaccessjournals.com
The following table presents a hypothetical comparison of calculated and experimental IR frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| S=O Stretch | 1055 | 1050 |
| C=N Stretch | 1620 | 1615 |
| C-O-C Stretch | 1150 | 1147 |
| C-H Stretch (Ethyl) | 2980, 2940 | 2975, 2935 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The prediction of UV/Vis absorption spectra is achieved through time-dependent DFT (TD-DFT) or other excited-state methods. faccts.de These calculations provide information about the electronic transitions between molecular orbitals, specifically from occupied to unoccupied orbitals. github.io The results include the absorption wavelengths (λ_max), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For this compound, the UV/Vis spectrum would be characterized by transitions involving the π electrons of the oxazole ring and the non-bonding electrons on the oxygen and sulfur atoms. The key electronic transitions, such as π → π* and n → π*, can be identified and analyzed. faccts.de This analysis helps to understand the electronic structure and the nature of the chromophores within the molecule. openaccessjournals.com
A hypothetical data table summarizing the results of a TD-DFT calculation for this compound is shown below.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (n → π) |
| S₀ → S₂ | 230 | 0.45 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 210 | 0.30 | HOMO → LUMO+1 (π → π*) |
Note: The data in this table is hypothetical and for illustrative purposes only. HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
Structure-Reactivity Relationships Through Computational Analysis
Computational chemistry provides a powerful framework for understanding the relationship between the molecular structure of this compound and its chemical reactivity. numberanalytics.com By analyzing various calculated molecular properties, predictions can be made about how the molecule will behave in chemical reactions. nih.govrsc.org
Frontier Molecular Orbital (FMO) Theory: A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. It allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the sulphinyl group, and a positive potential around the hydrogen atoms.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a quantitative measure of the molecule's reactivity.
A hypothetical table of calculated reactivity descriptors for this compound is provided below.
| Parameter | Formula | Calculated Value (eV) |
| HOMO Energy | E_HOMO | -6.5 |
| LUMO Energy | E_LUMO | -1.2 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.3 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.65 |
| Global Softness (S) | 1/(2η) | 0.189 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through these computational analyses, a detailed understanding of the electronic structure and reactivity of this compound can be achieved, guiding further experimental studies and applications. patonlab.comcardiff.ac.uk
Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2 Ethylsulphinyloxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
High-Resolution NMR spectroscopy is a cornerstone for the structural and mechanistic study of 2-Ethylsulphinyloxazole. It provides precise information about the molecular framework, stereochemistry, and dynamic processes.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule. ipb.pt Techniques such as COSY, HSQC, and HMBC are critical for piecing together the molecular puzzle.
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. It would also show couplings between the protons on the oxazole (B20620) ring (H4 and H5).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. This is crucial for assigning the carbon signals of the ethyl group and the oxazole ring by linking them to their known proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the ethyl group and the oxazole ring via the sulfoxide (B87167) bridge. For instance, correlations would be expected from the methylene protons of the ethyl group to the C2 carbon of the oxazole ring.
These techniques collectively allow for the complete and unambiguous assignment of the molecule's ¹H and ¹³C NMR spectra, which is the foundation for any mechanistic study.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Name | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Oxazole H4 | 4 | ~7.2 - 7.5 | ~125 - 130 | Typical chemical shift for a proton at the C4 position of an oxazole ring. acs.org |
| Oxazole H5 | 5 | ~7.8 - 8.1 | ~140 - 145 | Typically downfield from H4 in oxazole systems. acs.org |
| Methylene (CH₂) | Ethyl Group | ~3.0 - 3.4 (diastereotopic) | ~45 - 50 | Protons are adjacent to a chiral sulfoxide, making them diastereotopic and magnetically inequivalent. nih.gov |
| Methyl (CH₃) | Ethyl Group | ~1.3 - 1.6 | ~10 - 15 | Standard range for an ethyl group adjacent to a methylene. |
| Oxazole C2 | 2 | - | ~155 - 165 | Carbon attached to two heteroatoms (N and O) and the sulfinyl group, expected to be significantly downfield. |
| Oxazole C4 | 4 | - | ~125 - 130 | Correlates with H4 via HSQC. |
| Oxazole C5 | 5 | - | ~140 - 145 | Correlates with H5 via HSQC. |
Note: The predicted values are estimates based on data for related oxazole and sulfoxide compounds. Actual experimental values may vary.
Dynamic NMR (DNMR) is a powerful technique for studying time-dependent processes like conformational changes or chemical exchange. libretexts.orgyoutube.com For this compound, DNMR can be used to investigate the stereochemical lability at the sulfur center and restricted rotation around the C2-S bond.
The sulfoxide group is chiral and can undergo pyramidal inversion at elevated temperatures. This process would interchange the electronic environments of the diastereotopic methylene protons of the ethyl group. At low temperatures, where inversion is slow on the NMR timescale, these protons would appear as two distinct signals (an AB quartet). As the temperature increases and the rate of inversion approaches the NMR timescale, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. libretexts.org By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for this inversion process can be calculated, providing crucial mechanistic information about the stability of the chiral center.
Mass Spectrometry for Reaction Intermediate Identification
Mass spectrometry (MS) is vital for identifying reaction intermediates and elucidating fragmentation pathways, which can mirror reaction mechanisms.
HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent molecule and any detected reaction intermediates. researchgate.net In a mechanistic study, samples can be taken from a reaction mixture at various time points and analyzed by HRMS. The exact masses of any new species can be used to propose their chemical formulas, offering clues to the identities of transient intermediates or products. For this compound (C₅H₇NO₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its identity.
Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule. gre.ac.uksapub.org The fragmentation pathways observed in the mass spectrometer can often provide insights into the molecule's bond strengths and potential reactivity.
For this compound, common fragmentation pathways for sulfoxides would be expected. researchgate.netresearchgate.net A characteristic fragmentation is the rearrangement and elimination of the sulfoxide oxygen, often as part of a small neutral molecule. Key predicted fragmentation pathways include:
Loss of the ethyl group: Cleavage of the S-C(ethyl) bond.
Loss of ethylene (B1197577) (C₂H₄): Through a rearrangement process.
Cleavage of the oxazole ring: Leading to characteristic fragments corresponding to the heterocyclic core. mdpi.com
Rearrangement and loss of SO: A common pathway for sulfoxides. researchgate.netresearchgate.net
By analyzing the MS/MS spectra of intermediates formed during a reaction, one can deduce their structures and understand how they are transformed, thereby building a more complete picture of the reaction mechanism.
Interactive Table 2: Predicted HRMS Data and Major MS/MS Fragments for [this compound+H]⁺
| Ion Formula | Calculated m/z | Description | Predicted Fragmentation Pathway |
| [C₅H₈NO₂S]⁺ | 146.0270 | Protonated Molecular Ion ([M+H]⁺) | Precursor ion for MS/MS analysis. mdpi.com |
| [C₃H₃N₂OS]⁺ | 115.9934 | Loss of Ethylene (C₂H₄) | Rearrangement followed by neutral loss. |
| [C₅H₈NOS]⁺ | 130.0321 | Loss of Oxygen | Characteristic of some sulfoxide fragmentations. researchgate.net |
| [C₃H₄NOS]⁺ | 102.0008 | Loss of Ethyl Radical (•C₂H₅) and subsequent rearrangement | Cleavage of the S-C(ethyl) bond. |
| [C₃H₂NO]⁺ | 68.0131 | Fragment from Oxazole Ring Cleavage | Decomposition of the heterocyclic core. |
Note: m/z values are calculated for the most abundant isotopes. Fragmentation pathways are predictive.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying specific functional groups and monitoring their changes during a chemical reaction.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the most characteristic absorption would be the strong S=O stretching band. The position of this band is sensitive to the electronic environment and can provide information about hydrogen bonding or coordination to other species. nih.gov Other key bands would include C-H stretching from the ethyl group, and C=N and C-O stretching vibrations from the oxazole ring. researchgate.net
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar or symmetric bonds. chemmethod.com For this compound, Raman spectroscopy would be useful for observing the vibrations of the oxazole ring and potentially the S-C bond. The S=O stretch is also Raman active.
In mechanistic studies, these techniques can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time, providing kinetic information. For example, a reaction involving the oxidation or reduction of the sulfoxide group would be easily tracked by the disappearance or shift of the strong S=O band in the IR spectrum.
Interactive Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity | Rationale |
| S=O | Stretch | ~1030 - 1070 | Medium | Characteristic strong absorption for sulfoxides. researchgate.net The exact frequency depends on the molecular environment. |
| C-H (sp³) | Stretch | ~2850 - 3000 | Strong | Aliphatic C-H stretches from the ethyl group. |
| C-H (sp²) | Stretch | ~3050 - 3150 | Medium | Aromatic-like C-H stretches from the oxazole ring. |
| C=N | Stretch | ~1620 - 1680 | Strong | Characteristic stretching vibration for the oxazole ring. globalresearchonline.net |
| Ring C-O-C | Asymmetric Stretch | ~1050 - 1150 | Medium | Vibrations associated with the ether-like linkage within the oxazole ring. researchgate.net |
Note: These are typical frequency ranges. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying chemical species that have unpaired electrons, such as free radicals. wikipedia.orgnih.gov The method is highly specific to paramagnetic species and can provide detailed information on the structure, environment, and concentration of radicals. ethz.ch In the context of this compound, EPR spectroscopy is crucial for elucidating reaction mechanisms that may involve homolytic bond cleavage, such as thermal or photochemical decomposition.
Under energetic conditions like UV photolysis or high temperatures, the C-S or S-O bonds in the ethylsulfinyl group are susceptible to cleavage, leading to the formation of various radical species. The primary radicals anticipated from this compound would be the ethyl radical (•CH₂CH₃) and the oxazol-2-ylsulfinyl radical, or potentially cleavage of the S-C(oxazole) bond. Organo-sulfur radicals often yield characteristic EPR spectra with significant g-value anisotropy, sometimes referred to as a "sulfur pattern," due to the large spin-orbit coupling of the sulfur atom. cdnsciencepub.com
The detection of short-lived, highly reactive radicals often requires specialized techniques such as spin trapping. nih.govspringernature.com In this method, a "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct that can be readily detected by EPR. For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to detect species like hydroxyl and superoxide (B77818) radicals, and it can be adapted to identify carbon- and sulfur-centered radicals formed from this compound. mdpi.commdpi.com The resulting EPR spectrum of the spin adduct exhibits a unique hyperfine splitting pattern that acts as a fingerprint for the trapped radical.
The hyperfine coupling constants (a-values) obtained from the EPR spectrum provide information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C). Analysis of these constants helps in the definitive identification of the radical structure. For example, trapping an ethyl radical would produce a characteristic spectrum, while a sulfur-centered radical would yield a different pattern.
Below is a hypothetical data table summarizing the expected EPR parameters for radicals derived from this compound using DMPO as a spin trap.
| Radical Species | Trapped Adduct | g-value | Hyperfine Coupling Constants (a) in G |
| Ethyl Radical (•CH₂CH₃) | DMPO-/•CH₂CH₃ | ~2.0060 | aN ≈ 15.8, aHβ ≈ 22.6 |
| Oxazol-2-yl Radical | DMPO-/Oxazol-2-yl | ~2.0055 | aN ≈ 15.5, aHβ ≈ 21.0 |
| Ethylsulfinyl Radical (CH₃CH₂SO•) | DMPO-/•SOCH₂CH₃ | ~2.0065 | aN ≈ 14.9, aHβ ≈ 18.5 |
Note: These values are illustrative and based on typical parameters for similar radical adducts.
Advanced Photoionization and Photoelectron Spectroscopy for Gaseous Intermediates
To understand the intrinsic molecular properties and fragmentation pathways of this compound in the absence of solvent effects, gas-phase techniques are employed. Advanced methods such as one-photon mass-analyzed threshold ionization (MATI) spectroscopy and photoelectron spectroscopy provide precise data on ionization energies and the vibrational structure of the resulting cations. researchgate.net
In a typical experiment, a jet-cooled molecular beam of this compound is ionized using a tunable vacuum ultraviolet (VUV) light source. Photoionization mass spectrometry (PIMS) can identify the molecular ion and various fragment ions as a function of photon energy. This allows for the determination of the adiabatic ionization energy (the minimum energy required to remove an electron from the molecule) and the appearance energies of fragment ions.
The photofragmentation pathways of related heterocyclic molecules, such as isoxazole, often involve ring-opening and isomerization upon ionization. lu.se For this compound, one could expect initial ionization at either the oxazole ring's π-system or the lone pair electrons on the sulfur or oxygen atoms. Subsequent fragmentation could involve the loss of the ethyl group, the sulfinyl moiety (SO), or fragmentation of the oxazole ring itself.
Photoelectron spectroscopy (PES) provides complementary information by measuring the kinetic energy of the photoelectrons emitted upon ionization. The resulting spectrum shows a series of bands, each corresponding to the formation of the cation in a different electronic state. The first band corresponds to the adiabatic ionization energy. Analysis of the vibrational fine structure within these bands can reveal how the molecular geometry changes upon ionization. researchgate.net
Based on studies of similar molecules like oxazole and organic sulfoxides, a table of expected ionization energies and major fragmentation channels for this compound can be compiled. researchgate.netnih.gov
| Method | Measurement | Expected Value (eV) | Inferred Information |
| MATI Spectroscopy | Adiabatic Ionization Energy | 9.0 - 9.6 | Energy to form the molecular cation (M⁺) |
| Photoionization MS | Appearance Energy of [M-C₂H₅]⁺ | 10.0 - 10.5 | Energy threshold for loss of ethyl group |
| Photoionization MS | Appearance Energy of [M-SO]⁺ | 10.2 - 10.8 | Energy threshold for loss of sulfinyl group |
| Photoelectron Spectroscopy | Vertical Ionization Energy (π-orbital) | 9.2 - 9.8 | Ionization from the oxazole π-system |
| Photoelectron Spectroscopy | Vertical Ionization Energy (n-orbital) | 10.5 - 11.5 | Ionization from non-bonding orbitals (S or O) |
Note: These values are estimates based on data for oxazole, thiazole, and dimethyl sulfoxide.
These advanced spectroscopic methods provide a powerful, multi-faceted approach to elucidating the complex reaction mechanisms of this compound, from the detection of transient radical intermediates in condensed phases to the precise characterization of its gaseous ions and fragmentation pathways.
Synthetic Applications and Derivatization Strategies of 2 Ethylsulphinyloxazole
2-Ethylsulphinyloxazole as a Versatile Building Block in Organic Synthesis
The hypothetical structure of this compound, featuring a five-membered aromatic oxazole (B20620) ring substituted with an ethylsulfinyl group at the 2-position, suggests its potential as a valuable synthetic intermediate. The combination of the electron-deficient oxazole core, the chiral sulfoxide (B87167) moiety, and the potential for functionalization at the ethyl group offers a triad of reactive sites for diverse chemical transformations.
Applications in the Synthesis of Complex Heterocycles
The oxazole ring is a common motif in numerous biologically active natural products and pharmaceutical agents. The inherent reactivity of the oxazole ring, particularly its susceptibility to cycloaddition reactions and ring-opening/recyclization cascades, makes it an attractive starting point for the synthesis of more complex heterocyclic systems. This compound could serve as a linchpin in diversity-oriented synthesis, where the sulfinyl group can act as a directing group or be transformed into other functionalities.
For instance, the oxazole ring can participate in Diels-Alder reactions, either as the diene or dienophile component, depending on the substitution pattern and reaction conditions. Subsequent transformations of the resulting cycloadducts could lead to a variety of polycyclic and bridged heterocyclic structures.
| Reaction Type | Potential Reactant | Resulting Heterocyclic Core |
| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkyne | Pyridine or dihydropyridine derivatives |
| [3+2] Cycloaddition | Nitrile oxides | Isoxazole-substituted oxazoles |
| Ring-opening/Recyclization | Strong nucleophiles/electrophiles | Substituted furans, pyrroles, or imidazoles |
Use as a Chiral Auxiliary or Ligand Precursor
Chiral sulfoxides are well-established as effective chiral auxiliaries in asymmetric synthesis. acs.orgnih.gov The stereogenic sulfur atom in this compound can induce diastereoselectivity in reactions occurring at adjacent or remote positions. By attaching a prochiral substrate to the oxazole scaffold, the sulfinyl group could direct the stereochemical outcome of subsequent reactions such as alkylations, aldol (B89426) additions, or conjugate additions. Following the desired transformation, the auxiliary could potentially be cleaved and recovered.
The efficacy of a chiral auxiliary is often dictated by its ability to form a rigid, well-defined transition state. The chelation of metal catalysts to the sulfoxide oxygen and the oxazole nitrogen could create such a constrained environment, thereby enhancing stereocontrol.
Furthermore, the nitrogen and sulfur atoms in this compound present potential coordination sites for metal centers. Modification of the ethyl group with additional donor atoms could lead to the formation of novel chiral ligands for asymmetric catalysis.
Functionalization and Derivatization of the this compound Scaffold
The chemical architecture of this compound offers multiple avenues for structural modification, allowing for the fine-tuning of its steric and electronic properties.
Regioselective C-H Functionalization of the Oxazole Ring
Recent advancements in transition-metal-catalyzed C-H functionalization have revolutionized the synthesis of complex organic molecules. The oxazole ring possesses distinct C-H bonds that could be selectively functionalized. The C5 position of the oxazole ring is generally the most nucleophilic and susceptible to electrophilic attack. Conversely, directed metalation strategies could target the C4 position. The sulfinyl group at the C2 position would electronically influence the regioselectivity of these reactions.
For example, palladium-catalyzed direct arylation could be employed to introduce aryl or heteroaryl substituents at specific positions on the oxazole ring, expanding the molecular complexity and providing access to a wider range of analogues.
| C-H Functionalization Method | Target Position | Potential Reagents |
| Directed ortho-Metalation (DoM) | C4 | Strong base (e.g., LDA), then electrophile |
| Palladium-Catalyzed Direct Arylation | C5 | Aryl halide, Pd catalyst, base |
| Radical Minisci-type Reaction | C4/C5 | Radical source, acid |
Modifications at the Ethyl and Sulfinyl Moieties
The ethyl group attached to the sulfoxide offers a site for further derivatization. For instance, selective oxidation could introduce a hydroxyl or carbonyl group, providing a handle for further synthetic transformations such as esterification, amidation, or the formation of carbon-carbon bonds.
The sulfinyl group itself is a versatile functional group. It can be oxidized to the corresponding sulfone or reduced to the sulfide (B99878). These transformations would significantly alter the electronic properties and coordinating ability of the molecule. Moreover, the Pummerer rearrangement of the sulfoxide could be employed to introduce a nucleophile at the carbon atom alpha to the sulfur.
Design of Hybrid Molecular Architectures Incorporating this compound
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. mdpi.com The this compound scaffold could be incorporated into hybrid molecules to potentially enhance biological activity or modulate physicochemical properties.
By utilizing the functionalization strategies described above, this compound could be covalently linked to other biologically active moieties, such as other heterocyclic rings, natural product fragments, or known enzyme inhibitors. For example, the introduction of a carboxylic acid or an amino group via modification of the ethyl side chain would allow for standard amide bond formation with other molecular entities.
| Hybridization Strategy | Linkage Point | Coupled Moiety Example |
| Amide Coupling | Functionalized ethyl group | Amino acid or peptide |
| Cross-Coupling | C-H functionalized oxazole ring | Bioactive aryl or heteroaryl group |
| Click Chemistry | Azide or alkyne-modified scaffold | Complementary functionalized biomolecule |
Development of this compound-Based Reagents in Catalysis
Searches for the application of this compound in catalysis have not yielded specific examples of its use. The broader class of oxazole-containing compounds, however, has demonstrated utility in catalytic processes. For instance, oxazole-oxazoline ligands have been successfully employed in vanadium-catalyzed ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com This suggests a potential avenue for future research, exploring whether this compound could be adapted for similar catalytic systems.
Organocatalytic Applications
Currently, there is no available research detailing the use of this compound as an organocatalyst. The development of new organocatalysts is a vibrant area of chemical research, and the unique electronic and steric properties of a sulfoxide-substituted oxazole could theoretically offer novel reactivity. However, without experimental data, its potential in this domain remains speculative.
Ligands for Transition Metal Catalysis
The efficacy of a molecule as a ligand in transition metal catalysis is heavily dependent on its ability to coordinate with a metal center and influence its catalytic activity. While N-donor ligands are crucial in many catalytic developments, there is no specific information available on the use of this compound as a ligand for transition metals. mdpi.com The presence of both a nitrogen atom in the oxazole ring and the oxygen or sulfur atoms of the ethylsulphinyl group presents potential coordination sites, but their performance in catalytic reactions has not been reported. The design and study of new bulky ligands are key areas of research for homogeneous catalysis, suggesting that novel structures like this compound could be of interest for future investigation.
Applications in Advanced Materials Science (Excluding Bio-clinical)
The exploration of this compound in advanced materials science is another area that appears to be in its infancy, with no specific research findings available.
Organic Semiconducting Materials
Organic semiconductors are carbon-based materials with electronic properties that can be tuned through synthetic chemistry. mcneillresearchgroup.com These materials often feature conjugated systems that facilitate electron delocalization. While various heterocyclic compounds are utilized as building blocks for organic semiconductors, there is no evidence to suggest that this compound has been investigated for this purpose. The development of new organic semiconductor materials is a continuous effort, and future work could explore the incorporation of the this compound moiety into larger conjugated systems.
Polymer Chemistry
In the realm of polymer chemistry, various monomers and functional groups are employed to create materials with specific properties. For instance, poly(2-oxazoline)s are a class of polymers with tunable properties. rsc.orgrsc.org However, there are no reports on the use of this compound as a monomer or a functional component in polymer synthesis. Its potential impact on polymer properties such as solubility, thermal stability, or self-assembly remains an open question for polymer scientists.
Corrosion Inhibitors and Related Chemical Engineering Applications
Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, creating a protective barrier. While related heterocyclic compounds such as triazole and thiadiazole derivatives have been studied for their corrosion inhibition properties on steel, no such studies have been reported for this compound. nih.govmdpi.comnih.gov The presence of nitrogen and sulfur in its structure makes it a plausible candidate for a corrosion inhibitor, but experimental verification is needed to substantiate this potential application.
Future Research Directions and Outlook for 2 Ethylsulphinyloxazole Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient, stereocontrolled, and scalable synthetic routes is paramount to enabling broader investigation into 2-Ethylsulphinyloxazole and its derivatives. Future efforts are likely to focus on convergent strategies that allow for late-stage diversification.
Key approaches could include:
Post-Cyclization Functionalization: A primary strategy would involve the synthesis of a 2-ethylthiooxazole precursor followed by asymmetric oxidation. This approach leverages well-established oxazole (B20620) synthesis methods. The central challenge lies in achieving high enantioselectivity in the oxidation of the sulfide (B99878) to the sulfoxide (B87167). Future research could explore a range of catalysts, from classic Kagan-Modena-type systems to modern vanadium and titanium complexes, to achieve this transformation. rsc.orgacsgcipr.org
Direct Cyclization with Chiral Building Blocks: An alternative strategy involves the use of chiral starting materials that already contain the ethylsulfinyl group. For instance, a novel pathway could involve the cyclization of an α-diazoketone with an amide functionalized with the ethylsulfinyl moiety, potentially catalyzed by a Brønsted acid. acs.org This would embed the chiral center prior to the formation of the heterocyclic ring.
Flow Chemistry Platforms: Continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving potentially unstable intermediates or hazardous reagents. acs.orgresearchgate.net Developing a flow-based synthesis for this compound, possibly integrating an in-line oxidation step, would represent a significant advancement for producing this compound efficiently and safely. acs.org Photochemical flow reactors could also be utilized for certain steps, such as [3+2] cycloadditions of carbenes and nitriles, to access the oxazole core under mild conditions. researchgate.net
| Synthetic Strategy | Key Challenge | Potential Advantage |
| Asymmetric Oxidation of 2-Ethylthiooxazole | Achieving high enantioselectivity (>99% ee) | Leverages existing oxazole syntheses; modular |
| Cyclization with Chiral Precursors | Synthesis of the functionalized starting materials | Stereochemistry is set early in the sequence |
| Continuous Flow Synthesis | Reactor design and optimization for multi-step process | Enhanced safety, scalability, and process control |
In-Depth Studies of Under-Explored Reactivity Modes
The unique bifunctional nature of this compound—possessing a Lewis basic nitrogen, an acidic C2-proton under certain conditions, and a chiral sulfoxide—opens avenues for novel reactivity.
Future investigations should target:
Sulfoxide-Directed Reactions: The sulfoxide group can act as a chiral auxiliary, directing transformations on the oxazole ring or on substituents. Research into metal-catalyzed C-H functionalization at the C4 or C5 positions of the oxazole ring, directed by the sulfoxide's oxygen atom, could lead to novel substituted derivatives with high stereocontrol.
Cycloaddition Reactions: While the oxazole ring itself can participate in Diels-Alder reactions, the ethylsulfinyl group could be modified to a vinylsulfinyl group. Such a derivative could act as a dienophile in [4+2] cycloadditions, with the chiral sulfoxide controlling the facial selectivity of the reaction, providing a pathway to complex fused-ring systems. acs.orgchempedia.info
Michael Additions: The potential for the sulfinyl group to stabilize an adjacent carbanion could be exploited. Deprotonation at the α-carbon of the ethyl group, followed by addition to Michael acceptors, would provide a route for chain extension and the introduction of new functionalities. The stereochemistry of such additions would be a key area of investigation. acs.org
Integration of Machine Learning and AI in Reaction Prediction and Design
Artificial intelligence (AI) is revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and the design of novel synthetic routes. arxiv.orgeurekalert.org For a specialized target like this compound, these tools can significantly accelerate development.
Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools, particularly those enhanced with transfer learning for heterocyclic chemistry, can propose novel and unconventional synthetic pathways. chemrxiv.orgox.ac.ukacs.org By training these models on datasets containing sulfoxide and oxazole chemistry, researchers could generate viable routes that might be overlooked in a traditional analysis.
Catalyst and Reaction Optimization: Machine learning (ML) models can predict the performance of catalysts and reaction conditions (e.g., solvent, temperature, base) for key transformations, such as the asymmetric oxidation of the sulfide precursor. nih.gov This data-driven approach minimizes the need for extensive experimental screening, saving time and resources. AI can also aid in the design of entirely new catalysts with tailored properties for specific reactions. catalysis-summit.comjoaiar.orgdigitellinc.com
Predicting Reactivity: ML models can be trained to predict the most likely sites of reactivity on the this compound scaffold under various conditions, guiding the exploration of its chemical space.
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Planning | Discover novel synthetic routes to the target molecule | Reduces development time; uncovers non-intuitive pathways. ox.ac.uk |
| Catalyst Design | Identify optimal catalysts for asymmetric sulfoxidation | Accelerates optimization; improves enantioselectivity. researchgate.net |
| Reaction Outcome Prediction | Forecast yield and selectivity under different conditions | Minimizes trial-and-error experimentation. |
Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deep understanding of reaction kinetics, intermediate formation, and polymorphism is crucial for developing robust and optimized synthetic processes. Process Analytical Technology (PAT), which involves real-time, in-line monitoring, is essential for this purpose. mt.comlongdom.orgstepscience.com
Real-Time Kinetic Analysis: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real time. americanpharmaceuticalreview.com This is particularly valuable for optimizing delicate reactions like the controlled oxidation of a sulfide to a sulfoxide, preventing over-oxidation to the sulfone.
Crystallization and Polymorph Control: For the final product, controlling crystallization is key to ensuring purity and desired physical properties. In-situ Raman spectroscopy is exceptionally well-suited for monitoring polymorphic transformations and crystal formation in slurries, providing critical data to control the final solid form. acs.orgcrystallizationsystems.commdpi.comcrystallizationsystems.com Low-frequency Raman spectroscopy, in particular, can provide detailed information about the crystal lattice vibrations. jst.go.jp
Integration with Flow Chemistry: The combination of PAT with continuous flow reactors provides an unparalleled level of process understanding and control. rsc.org Real-time monitoring allows for automated feedback loops to maintain optimal conditions, ensuring consistent product quality.
| Spectroscopic Technique | Monitored Parameter | Application in Synthesis |
| In-situ FTIR | Functional group conversion (e.g., S=O formation) | Real-time kinetic analysis and endpoint determination. americanpharmaceuticalreview.com |
| In-situ Raman | Molecular vibrations, crystal lattice modes | Polymorph identification and crystallization process control. crystallizationsystems.com |
| Flow NMR | Structural elucidation of intermediates | Mechanistic studies in continuous flow processes. rsc.org |
Green and Sustainable Chemistry Initiatives in Oxazole-Sulfoxide Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. Future research into this compound should prioritize environmentally benign methodologies.
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. Oxidative enzymes like Baeyer-Villiger monooxygenases (BVMOs) or reductive enzymes like methionine sulfoxide reductases (Msrs) could be employed for the highly enantioselective synthesis of the chiral sulfoxide moiety, either through asymmetric oxidation of the sulfide or kinetic resolution of a racemic sulfoxide. frontiersin.orgnih.govnih.gov These biocatalytic methods often use air or water as reagents and generate minimal waste. acsgcipr.orgalmacgroup.com
Use of Greener Solvents: Research should focus on replacing traditional volatile organic solvents with more sustainable alternatives. This could include benign solvents like water or ethanol (B145695), or advanced media such as deep eutectic solvents (DESs), which are biodegradable and can enhance enzyme stability. almacgroup.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. This includes exploring catalytic cycles that minimize the use of stoichiometric reagents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethylsulphinyloxazole, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves sulfoxidation of 2-ethylthiooxazole using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., distinguishing sulfoxide stereochemistry via H and C NMR shifts) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .
Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or UV-Vis spectroscopy. Use Arrhenius kinetics to predict shelf life .
- Control Variables : Store samples in inert atmospheres (argon) and amber vials to isolate degradation pathways (hydrolysis vs. photolysis) .
- Data Documentation : Record raw data in appendices and highlight processed results (e.g., half-life calculations) in the main text, per academic reporting standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
- Waste Disposal : Follow institutional guidelines for sulfoxide-containing waste, as improper disposal may lead to environmental sulfone contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to aggregate data, assess study quality (e.g., risk of bias via Cochrane criteria), and identify confounding variables (e.g., impurity levels in test samples) .
- Meta-Analysis : Use statistical tools (e.g., RevMan) to harmonize results. For example, discrepancies in IC values may arise from assay variability (MTT vs. ATP-luminescence) .
- Experimental Replication : Reproduce key studies under standardized conditions to isolate methodological flaws .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- Computational Modeling : Employ density functional theory (DFT) to map transition states and validate intermediates via Gaussian or ORCA software .
- In Situ Spectroscopy : Use FTIR or Raman to detect transient species during reactions .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Validate predictions with experimental IC data .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETLab .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models using GraphPad Prism. Report and confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Reproducibility Checks : Share raw datasets and analysis scripts via repositories like Zenodo .
Q. How should researchers address variability in synthetic yields of this compound across batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., oxidant equivalents, solvent polarity). Analyze via ANOVA .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman for real-time reaction monitoring .
- Batch Record Audits : Document deviations and corrective actions to refine SOPs .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing studies on this compound?
- Methodological Answer :
- Conflict of Interest Disclosure : Declare funding sources (e.g., industry vs. academic grants) .
- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Dual-Use Research : Assess potential misuse (e.g., toxicity data exploitation) and comply with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
